

# 4-Hydroxy-2,5-dimethylhexan-3-one physical and chemical properties

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## Compound of Interest

Compound Name: 4-Hydroxy-2,5-dimethylhexan-3-one

Cat. No.: B045798

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## An In-depth Technical Guide on 4-Hydroxy-2,5-dimethylhexan-3-one

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Hydroxy-2,5-dimethylhexan-3-one**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines potential experimental protocols, and visualizes relevant chemical pathways.

### Core Compound Information

**4-Hydroxy-2,5-dimethylhexan-3-one**, also known as isobutyroin, is an  $\alpha$ -hydroxy ketone. Its structure features a hydroxyl group on the carbon atom adjacent to the carbonyl group. This arrangement imparts characteristic reactivity to the molecule.

### Physical and Chemical Properties

The known physical and chemical properties of **4-Hydroxy-2,5-dimethylhexan-3-one** are summarized in the tables below.

Identifier	Value	Source
IUPAC Name	4-Hydroxy-2,5-dimethylhexan-3-one	[1][2]
Synonyms	Isobutyroin, 2,5-Dimethyl-4-hydroxy-3-hexanone	[1][3]
CAS Number	815-77-0	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	[1][3]
Molecular Weight	144.21 g/mol	[1]

Physical Property	Value	Source
Physical Form	Pale-yellow to yellow-brown liquid	[2]
Boiling Point	182.1 ± 8.0 °C at 760 mmHg	
Melting Point	Not available (liquid at room temperature)	
Density	0.9 ± 0.1 g/cm <sup>3</sup>	
Solubility	Soluble in organic solvents.	[4]

## Spectral Data Summary

Spectroscopy	Data Summary	Source
<sup>1</sup> H NMR	Shows a chemical shift difference for the methyl groups.	[5]
Infrared (IR)	Vapor phase IR spectra are available.	[1]
Mass Spectrometry (MS)	GC-MS data available, with top peaks at m/z 73, 43, and 55.	[1]

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Hydroxy-2,5-dimethylhexan-3-one** is not readily available in the searched literature, its structure as an  $\alpha$ -hydroxy ketone suggests that it can be synthesized through an acyloin condensation of an appropriate ester or a benzoin-type condensation of the corresponding aldehyde.

### General Synthesis Protocol: Acyloin Condensation of Ethyl Isobutyrate

This protocol is a generalized procedure based on the acyloin condensation reaction, which is a standard method for preparing  $\alpha$ -hydroxy ketones.<sup>[6][7][8]</sup>

Materials:

- Ethyl isobutyrate
- Sodium metal, finely dispersed in an inert solvent (e.g., toluene or xylene)
- Anhydrous, aprotic solvent (e.g., toluene, xylene)
- Inert gas (e.g., Argon or Nitrogen)
- Chlorotrimethylsilane (optional, as a trapping agent)
- Hydrochloric acid (for workup)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- A reaction flask equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet is charged with the anhydrous aprotic solvent.
- Finely dispersed sodium metal is added to the solvent under a continuous stream of inert gas.

- The mixture is heated to reflux with vigorous stirring to maintain the sodium dispersion.
- A solution of ethyl isobutyrate in the anhydrous solvent is added dropwise to the refluxing mixture over several hours.
- (Optional) To improve yields by preventing side reactions, chlorotrimethylsilane can be added to the reaction mixture to trap the enediolate intermediate.[6]
- After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
- The reaction mixture is cooled to room temperature, and the excess sodium is carefully quenched by the slow addition of ethanol, followed by water.
- The aqueous layer is separated and acidified with hydrochloric acid.
- The product is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude **4-Hydroxy-2,5-dimethylhexan-3-one**.

## Purification Protocol: Fractional Distillation

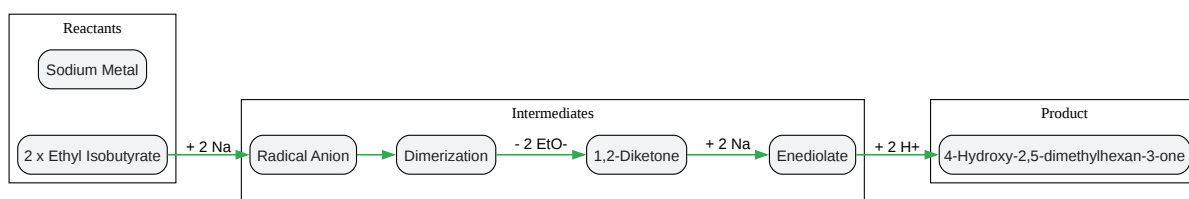
The crude product can be purified by fractional distillation under reduced pressure.

Procedure:

- The crude **4-Hydroxy-2,5-dimethylhexan-3-one** is transferred to a distillation flask.
- The distillation apparatus is set up for vacuum distillation.
- The pressure is reduced, and the sample is heated.
- Fractions are collected at the appropriate boiling point and pressure. The fraction corresponding to pure **4-Hydroxy-2,5-dimethylhexan-3-one** is collected.

## Chemical Pathways and Relationships

The synthesis of **4-Hydroxy-2,5-dimethylhexan-3-one** can be visualized through the general mechanism of the Acyloin Condensation.

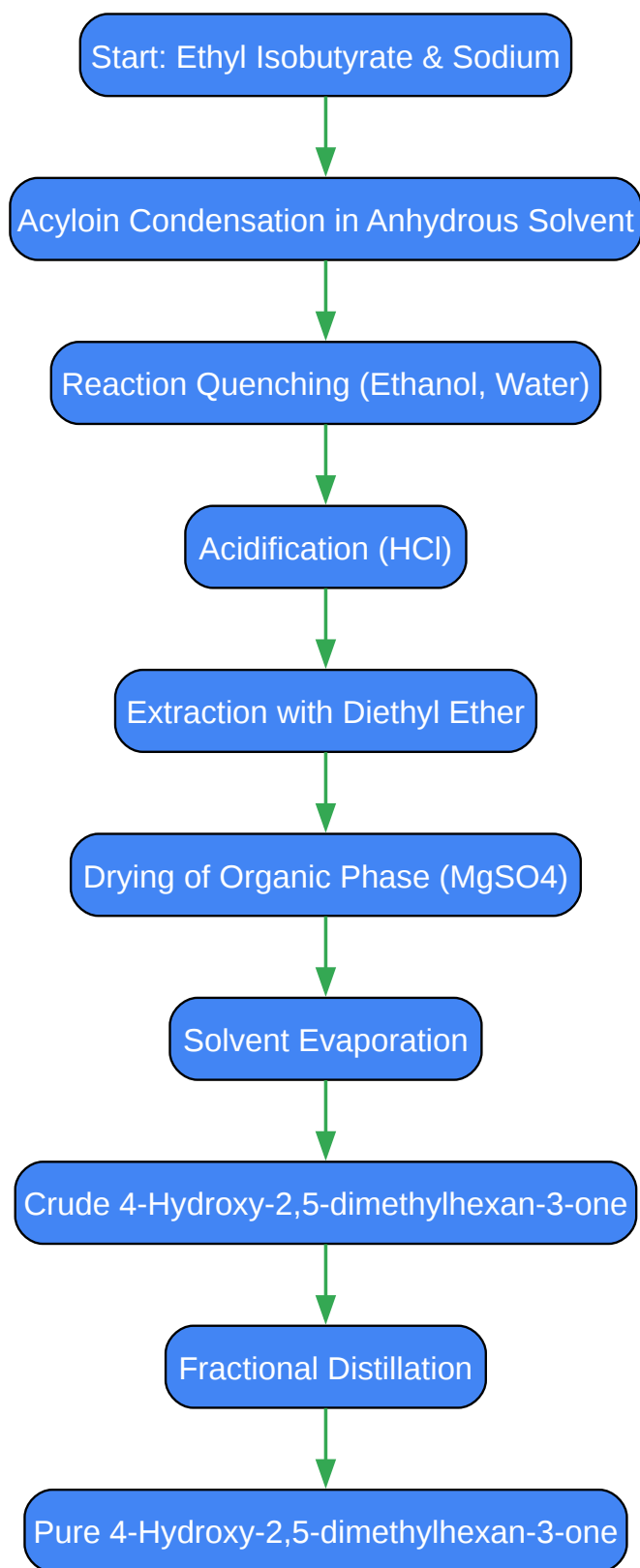


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Caption: Generalized mechanism of the Acyloin Condensation for the synthesis of  $\alpha$ -hydroxy ketones.

## Experimental Workflow for Synthesis and Purification

The overall process from starting materials to the purified product can be outlined in the following workflow.



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Caption: Experimental workflow for the synthesis and purification of **4-Hydroxy-2,5-dimethylhexan-3-one**.

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